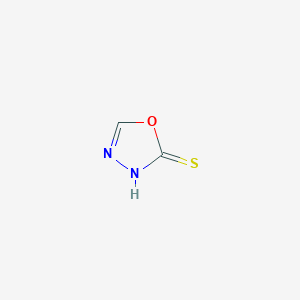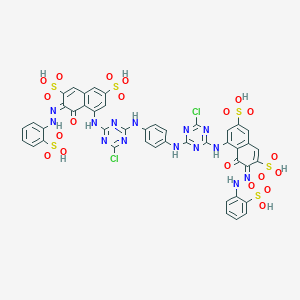
1,3,4-Oxadiazole-2-thiol
Overview
Description
1,3,4-Oxadiazole-2-thiol is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and a sulfur atom within a five-membered ring structure. This compound is of significant interest in synthetic and medicinal chemistry due to its wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
1,3,4-Oxadiazole derivatives have been found to interact with a variety of biological targets. They have shown a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They selectively interact with nucleic acids, enzymes, and globular proteins .
Mode of Action
The mode of action of 1,3,4-Oxadiazole-2-thiol involves its interaction with various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase . These interactions lead to the inhibition of these enzymes, thereby contributing to their antiproliferative effects .
Biochemical Pathways
The this compound affects various biochemical pathways. It has been demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes and many of the proteins that contribute to cancer cell proliferation .
Pharmacokinetics
Oxadiazoles are known to have favourable physical, chemical, and pharmacokinetic properties, which significantly increase their pharmacological activity via hydrogen bond interactions with biomacromolecules .
Result of Action
The result of the action of this compound is primarily seen in its cytotoxic effects against cancer cells. It has been found to show high cytotoxicity against human lung cancer diseases . The synthesized derivatives have shown moderate antioxidant activity compared to the standard BHA (butylated hydroxy anisole) .
Biochemical Analysis
Biochemical Properties
1,3,4-Oxadiazole-2-thiol has been found to interact with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities . For instance, it has been shown to exhibit anticancer properties by interacting with various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Cellular Effects
This compound has been reported to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been demonstrated that this compound can inhibit the activity of various enzymes involved in cancer cell proliferation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Preparation Methods
The synthesis of 1,3,4-oxadiazole-2-thiol typically involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . The general reaction scheme is as follows:
Reaction of Acylhydrazide with Carbon Disulfide: The acylhydrazide reacts with carbon disulfide in the presence of a base (such as potassium hydroxide) in an alcohol solvent (such as ethanol).
Cyclization and Acidification: The reaction mixture is then acidified, leading to the cyclization and formation of the this compound compound.
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes.
Chemical Reactions Analysis
1,3,4-Oxadiazole-2-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the thiol group (-SH) is replaced by other nucleophiles.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common reagents used in these reactions include chloroacetic acid, dimethylformamide, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,4-Oxadiazole-2-thiol has a broad spectrum of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as antimicrobial coatings.
Comparison with Similar Compounds
1,3,4-Oxadiazole-2-thiol can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: This isomer has a different arrangement of nitrogen and oxygen atoms within the ring and exhibits distinct chemical and biological properties.
1,2,3-Oxadiazole: Another isomer with unique properties and applications.
1,2,5-Oxadiazole: This isomer is less commonly studied but still of interest in heterocyclic chemistry.
The uniqueness of this compound lies in its thiol group, which imparts specific reactivity and biological activity not found in other oxadiazole isomers.
Properties
IUPAC Name |
3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2OS/c6-2-4-3-1-5-2/h1H,(H,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBRCWOFANAOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=S)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902401 | |
| Record name | NoName_1643 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38733-42-5 | |
| Record name | 1,3,4-oxadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















